molecular formula C26H33ClN2O3 B12021837 3-(2-Dodecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 764656-87-3

3-(2-Dodecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12021837
CAS No.: 764656-87-3
M. Wt: 457.0 g/mol
InChI Key: NDAIFOJZSQGUBY-VFCFBJKWSA-N
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Preparation Methods

The synthesis of 3-(2-Dodecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps. The primary synthetic route includes the reaction of dodecanoic acid hydrazide with 4-chlorobenzoic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the product .

Chemical Reactions Analysis

3-(2-Dodecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(2-Dodecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Dodecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways .

Comparison with Similar Compounds

3-(2-Dodecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with similar compounds such as:

Properties

CAS No.

764656-87-3

Molecular Formula

C26H33ClN2O3

Molecular Weight

457.0 g/mol

IUPAC Name

[3-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C26H33ClN2O3/c1-2-3-4-5-6-7-8-9-10-14-25(30)29-28-20-21-12-11-13-24(19-21)32-26(31)22-15-17-23(27)18-16-22/h11-13,15-20H,2-10,14H2,1H3,(H,29,30)/b28-20+

InChI Key

NDAIFOJZSQGUBY-VFCFBJKWSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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